molecular formula C12H15N3O B3067361 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one CAS No. 1051932-06-9

1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No. B3067361
CAS RN: 1051932-06-9
M. Wt: 217.27
InChI Key: LBMJLMGXMFEOAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Debenzylation Reaction : Researchers have efficiently synthesized it by intramolecular acyl transfer in 1’-acyl-1-benzyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinolines] using mild debenzylation conditions (HCOONH4/Pd/C) . This method provides access to attractive spiropiperidine scaffolds.

Molecular Structure Analysis

  • Conformation : Spectroscopic techniques (1H NMR, 13C NMR, VT-1H NMR, and 2D NMR) reveal the amide configurations and piperidine ring conformations of starting and final spiropiperidine compounds .
  • Intramolecular Character : The process involves an intramolecular acyl transfer, as demonstrated by crossover experiments .

Chemical Reactions Analysis

  • N-N Acyl Migration : While N-N acyl migration reactions are less common, they play a role in complex substrate synthesis .

Scientific Research Applications

Synthesis and Chemical Reactions

  • A library of novel spiroheterocycles, including derivatives of 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one, has been synthesized using 1,3-dipolar azomethine ylide cycloaddition in ionic liquids. This method yielded excellent results and contributed to the development of new hybrid spiroheterocycles (Rajesh, Bala, & Perumal, 2012).
  • An efficient synthesis process involving intramolecular acyl transfer in 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one derivatives has been reported. This process used simple and mild debenzylation reaction conditions, showcasing an innovative approach to synthesizing spiropiperidine scaffolds (Méndez & Kouznetsov, 2011).

Biological Applications

  • Spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones, a category that includes 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one, have been synthesized and evaluated as ligands of the nociceptin receptor. Some of these compounds displayed partial agonistic activity, with certain derivatives acting as pure antagonists (Mustazza et al., 2006).

Pharmaceutical Synthesis

  • The compound has been utilized in the synthesis of various pharmacologically relevant structures. For instance, fluorine-containing substituted spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] were synthesized through a rapid one-pot multi-component reaction under microwave irradiation and sonication. This method, focusing on fluorinated quinoline derivatives, is significant for biological screening tests (Dandia, Gautam, & Jain, 2007).

properties

IUPAC Name

spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-11-12(5-7-13-8-6-12)15-10-4-2-1-3-9(10)14-11/h1-4,13,15H,5-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMJLMGXMFEOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
Reactant of Route 2
1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
Reactant of Route 3
1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
Reactant of Route 4
1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
Reactant of Route 5
1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
Reactant of Route 6
1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

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